molecular formula C16H22N2O3 B2972096 Tert-butyl 4-benzoylpiperazine-1-carboxylate CAS No. 77278-38-7

Tert-butyl 4-benzoylpiperazine-1-carboxylate

Cat. No.: B2972096
CAS No.: 77278-38-7
M. Wt: 290.363
InChI Key: YOZLBJXUJHNUOW-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzoylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a benzoyl group, and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzoylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

    Step 2: The intermediate product is then reacted with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzoylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or benzoyl groups can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols. Reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 4-benzoylpiperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzoylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: A similar compound with a tert-butyl group and a piperazine ring, used as a protecting group in organic synthesis.

    Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate: Another piperazine derivative with a hydroxybutyl group, used as an intermediate in the synthesis of bioactive molecules.

Uniqueness

Tert-butyl 4-benzoylpiperazine-1-carboxylate is unique due to the presence of both a benzoyl group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

Properties

IUPAC Name

tert-butyl 4-benzoylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-9-17(10-12-18)14(19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZLBJXUJHNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-38-7
Record name tert-butyl 4-benzoylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-Boc-piperazine (14) (1.00 g, 5.37 mmol) in dioxane (5 mL), a solution of NaOH (0.50 g, 12.9 mmol) in water (5 mL) followed by a solution of benzoyl chloride (0.75 mL, 6.44 mmol) in dioxane (2 mL) under vigorous stirring were added. The reaction mixture was stirred at ambient temperature for 4 hours, diluted with brine (20 mL), and extracted with ethyl acetate (2×25 mL). The organic extract was washed successively with brine (20 mL), saturated NaHCO3 (20 mL), saturated KH2PO4 (20 mL), and dried (Na2SO4). The solvents were evaporated to give the title compound (1.400 g, 90%) which was used in the next step of the synthesis without further purification. 1H NMR (CDCl3, HMDS), δ: 1.41 (s, 9H), 2.86 (t, J=5.0 Hz, 4H); 3.62 (t, J=5.0 Hz, 4H); 7.34 (s, 5H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
90%

Synthesis routes and methods II

Procedure details

Prepared in the same manner as intermediate 18. To a solution of tert-butyl 1-piperazinecarboxylate (15.0 g. 80.5 mmol) and benzoic acid (8.94 g, 73.2 mmol) in CH2Cl2 (500 mL), was added DMAP (9.84 g, 80.5 mmol) and EDC (15.39 g, 80.5 mmol). The reaction mixture was stirred at rt for 17 h, and then washed with excess hydrochloric acid (5×250 mL, 1 N aq.) and water (350 mL). The organic layer was dried (MgSO4) and evaporated in vacuo to give N-Benzoyl-N′-Boc piperazine as an off white solid (21 g, 99%). 1H NMR (300 MHz, CD3OD) δ 7.46 (m, 5H), 3.80-3.30 (b m, 8H), 1.47 (s, 9H); LC/MS (ES+) m/z (M+H)+=291, (2M+H)+=581, HPLC Rt=1.430.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step One
Name
Quantity
15.39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
9.84 g
Type
catalyst
Reaction Step One
Name
Yield
99%

Synthesis routes and methods III

Procedure details

General procedure A was followed using 1-Boc-piperazine (50 mg, 0.27 mmol), benzoic acid (43 mg, 0.35 mmol), HATU (0.14 g, 0.35 mmol), DIPEA (0.23 ml 1.4 mmol) and DMF (2 mL) to furnish the title compound as a beige solid (75 mg, 98%), m.p. 105-107° C.; umax (CHCl3)/cm−1 3011, 2930, 2866, 1691, 1626, 1421, 1249, 1158; m/z (ESI) C16H22N2NaO3 requires 313.1523, found [M+Na]+ 313.1528.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.14 g
Type
reactant
Reaction Step Three
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
98%

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